
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
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Overview
Description
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a synthetic amino acid derivative with significant potential in peptide synthesis and drug development. Its unique structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, contribute to its biological activity, making it a valuable compound for various applications in medicinal chemistry.
Structural Characteristics
The compound features:
- Fmoc Group : This bulky protecting group shields the amino functionality during peptide synthesis and can be selectively removed under mild conditions, facilitating peptide bond formation.
- Ethyl Side Chain : Located on the fourth carbon of a hexanoic acid backbone, this contributes to the compound's unique reactivity and properties.
This compound mimics the structure of cysteine but lacks the reactive thiol group (-SH). This similarity allows it to be integrated into peptides without introducing unwanted side reactions associated with cysteine's reactivity. The compound's ability to form modified peptides enables researchers to study protein functions and interactions effectively.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in drug design and development. Below are some key findings:
Interaction Studies
- Target Affinity : The compound shows potential interactions with biological targets relevant in pharmacology, particularly in the development of antibiotics and anti-inflammatory agents.
- Bioactivity : Compounds with similar structures often exhibit significant bioactivity, suggesting that this compound could be a candidate for further pharmacological studies.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other amino acid derivatives highlights its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-2-Amino-4-methylpentanoic acid | Contains a methyl side chain | Used in neuropharmacology for excitatory effects |
(S)-2-(Boc-amino)-4-ethylhexanoic acid | Has a tert-butoxycarbonyl protecting group | Different reactivity compared to Fmoc |
(S)-2-(Acetamido)-4-propylhexanoic acid | Features an acetamido group | Distinct solubility and bioactivity |
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that derivatives similar to this compound possess antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities through modulation of cytokine release in cellular models.
- Peptide Synthesis Applications : The compound is utilized in synthesizing peptides that can mimic naturally occurring cysteine-containing peptides, allowing for more stable and less reactive variants.
Scientific Research Applications
Peptide Synthesis
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group can be easily removed under mild conditions, facilitating the assembly of peptides without compromising the integrity of the amino acid chain.
Key Benefits:
- Stability: The compound's stability allows for longer reaction times without degradation.
- Versatility: It can be incorporated into peptides to study the effects of structural modifications on biological activity.
Drug Development
The compound's structural similarity to naturally occurring amino acids makes it an attractive candidate for drug design. Researchers have explored its potential interactions with biological targets, particularly in the context of developing therapeutics for diseases influenced by oxidative stress and inflammation.
Case Studies:
- Studies have indicated that compounds with similar structures exhibit significant bioactivity, suggesting that this compound could enhance efficacy and specificity in drug formulations .
Biological Interaction Studies
Research has focused on how this compound interacts with various biological targets. Techniques such as NMR spectroscopy and mass spectrometry are employed to elucidate these interactions, which are crucial for understanding protein functions and developing new therapeutic strategies.
Research Findings:
- The compound has been involved in studies examining oxidative stress-related diseases, providing insights into its potential role in therapeutic applications .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-2-Amino-4-methylpentanoic acid | Contains a methyl side chain | Used in neuropharmacology for excitatory effects |
(S)-2-(Boc-amino)-4-ethylhexanoic acid | Has a tert-butoxycarbonyl group | Different reactivity compared to Fmoc |
(S)-2-(Acetamido)-4-propylhexanoic acid | Features an acetamido group | Distinct solubility and bioactivity |
This table highlights the unique properties of this compound, particularly its suitability for peptide synthesis due to the stability and ease of removal of the Fmoc protecting group.
Properties
IUPAC Name |
(2S)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVIPVJYGAMKH-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.